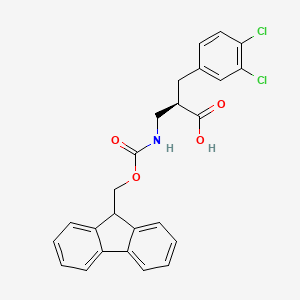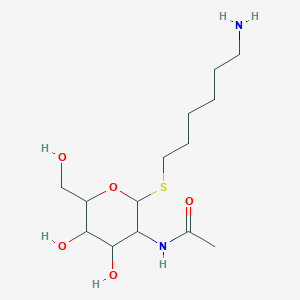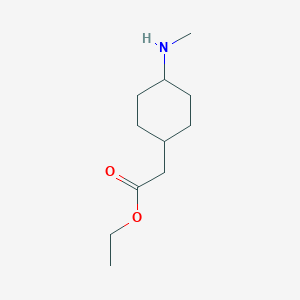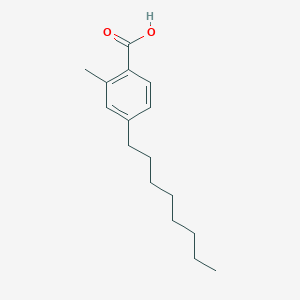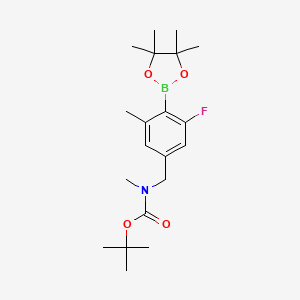
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. This particular compound features a phenyl group attached to the naphthalene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through various methods, including:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of Naphthalenone Derivatives: Starting from a naphthalenone derivative, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation or catalytic hydrogenation processes, optimized for yield and purity.
化学反応の分析
Types of Reactions
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Various substituted naphthalenones depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism by which 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Influencing metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
1-Phenyl-2-naphthalenone: Similar structure but lacks the dihydro component.
3,4-Dihydronaphthalen-2(1h)-one: Lacks the phenyl group.
1-Phenyl-1,2,3,4-tetrahydronaphthalen-2-one: Fully hydrogenated version.
特性
CAS番号 |
14578-75-7 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
1-phenyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C16H14O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9,16H,10-11H2 |
InChIキー |
PTRLOLYOFGOMOM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


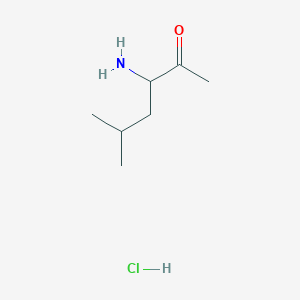
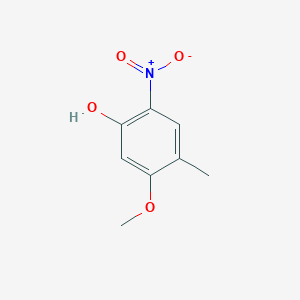
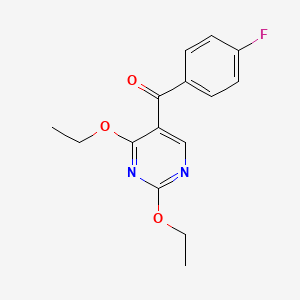
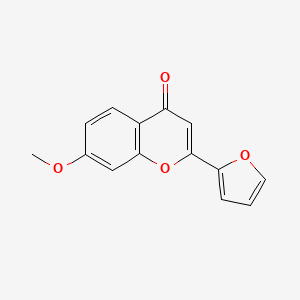
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
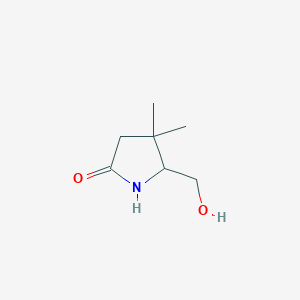
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
